

The Chemical Architecture of Picein: A Technical Guide

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Compound of Interest

Compound Name: *Picein*

Cat. No.: *B7821902*

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Introduction

Picein is a naturally occurring phenolic glycoside found in a variety of plant species, including those from the *Picea* (spruce), *Picrorhiza*, *Rhodiola*, and *Salix* (willow) genera. It is the β -D-glucopyranoside of piceol (p-hydroxyacetophenone). Structurally, it consists of an acetophenone core linked to a glucose molecule via a glycosidic bond. This compound has garnered interest in the scientific community for its potential antioxidant and neuroprotective properties, making it a subject of investigation for pharmaceutical and nutraceutical applications. This guide provides an in-depth overview of the chemical structure of **Picein**, including its physicochemical properties, structural elucidation through spectroscopic methods, and relevant experimental protocols.

Chemical and Physical Properties

The fundamental properties of **Picein** are summarized in the table below, providing a quantitative overview of its key characteristics.

Property	Value	Reference
IUPAC Name	1-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone	[1]
Molecular Formula	C ₁₄ H ₁₈ O ₇	[1][2]
Molecular Weight	298.29 g/mol	[1][2]
CAS Number	530-14-3	[1][2]
Appearance	Pale yellow solid or needles/prisms	
Synonyms	Amelarioside, Piceoside, p-Hydroxyacetophenone-D-glucoside, Salinigrin	
Hydrogen Bond Donor Count	4	
Hydrogen Bond Acceptor Count	7	
Topological Polar Surface Area	116 Å ²	

Structural Elucidation

The chemical structure of **Picein** has been established through a combination of chemical and spectroscopic methods.

Chemical Structure

Picein is a glycoside formed from the condensation of piceol (p-hydroxyacetophenone) and a β-D-glucose molecule. The glucose unit is attached to the hydroxyl group of the p-hydroxyacetophenone at the C4 position through an O-glycosidic linkage.

Figure 1: Chemical Structure of **Picein**

Spectroscopic Data

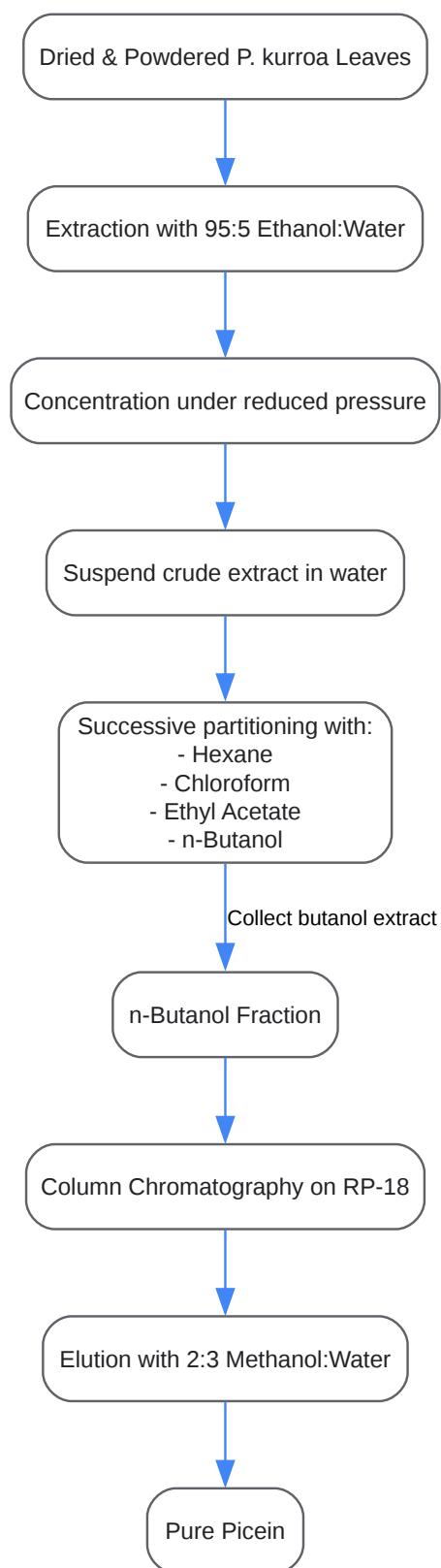
Structural confirmation of **Picein** relies on various spectroscopic techniques.

- **Mass Spectrometry (MS):** High-resolution mass spectrometry provides an accurate mass measurement, confirming the molecular formula $C_{14}H_{18}O_7$. The PubChem database lists experimental LC-MS data with a precursor $[M-H]^-$ ion at m/z 297.098.[2]
- **Infrared (IR) Spectroscopy:** The IR spectrum of **Picein** exhibits characteristic absorption bands corresponding to its functional groups. These include broad O-H stretching vibrations from the multiple hydroxyl groups of the glucose moiety and the phenolic hydroxyl group, C=O stretching from the ketone group of the acetophenone, C-O stretching from the glycosidic linkage and alcohol groups, and C=C stretching from the aromatic ring.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** 1H and ^{13}C NMR spectroscopy are pivotal for the detailed structural elucidation of **Picein**. While a publicly available, fully assigned spectrum is not readily found in the literature, the expected chemical shifts can be predicted based on the known structure. The 1H NMR spectrum would show signals for the aromatic protons of the acetophenone ring, the anomeric proton of the glucose unit (typically a doublet in the range of 4.5-5.5 ppm), other sugar protons, and the methyl protons of the acetyl group. The ^{13}C NMR spectrum would display signals for the carbonyl carbon, the aromatic carbons, the anomeric carbon (around 100 ppm), and the other carbons of the glucose moiety. A complete and unambiguous assignment would require 2D NMR experiments such as COSY, HSQC, and HMBC.

Experimental Protocols

Extraction and Isolation from *Picrorhiza kurroa*

The following is a representative protocol for the extraction and isolation of **Picein** from the leaves of *Picrorhiza kurroa*.



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Figure 2: Workflow for **Picein** Extraction and Isolation

Methodology:

- **Extraction:** Dried and powdered leaves of *Picrorhiza kurroa* are extracted with a solution of 95:5 (v/v) ethanol:water.
- **Concentration:** The resulting ethanol solution is concentrated under reduced pressure using a rotary evaporator at a temperature of approximately $40\pm 5^{\circ}\text{C}$.
- **Fractionation:** The crude ethanol extract is suspended in water and then successively partitioned with solvents of increasing polarity: hexane, chloroform, ethyl acetate, and n-butanol.
- **Isolation:** The n-butanol fraction, which is enriched with **Picein**, is subjected to further purification. This fraction is re-chromatographed on a reversed-phase (RP-18) column.
- **Elution and Purification:** **Picein** is eluted from the column using a solvent system of 2:3 (v/v) methanol:water to yield the pure compound.

Chemical Hydrolysis of the Glycosidic Bond

Picein can be hydrolyzed to its aglycone (piceol) and glycone (D-glucose) components under acidic conditions.

Methodology:

- **Reaction Setup:** A solution of **Picein** in an aqueous medium is prepared.
- **Acidification:** A dilute mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H_2SO_4), is added to the solution to catalyze the hydrolysis.
- **Heating:** The reaction mixture is heated, typically at temperatures between $50\text{--}100^{\circ}\text{C}$, for a duration sufficient to achieve complete or desired partial hydrolysis.
- **Monitoring:** The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the **Picein** spot/peak and the appearance of the piceol and glucose spots/peaks.

- **Work-up:** Upon completion, the reaction mixture is cooled and neutralized. The products can then be extracted and purified using standard chromatographic techniques.

Enzymatic Hydrolysis

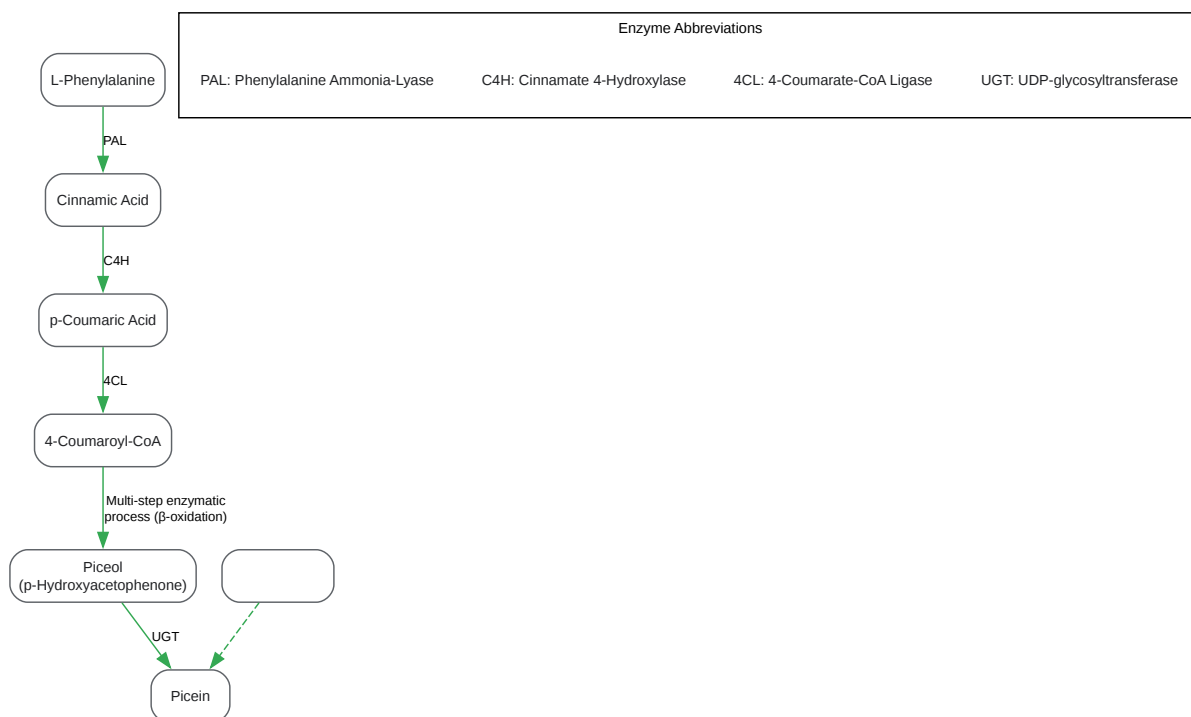
Enzymatic hydrolysis offers a milder and more specific method for cleaving the glycosidic bond.

Methodology:

- **Enzyme Selection:** A β -glucosidase enzyme is selected for its specificity in hydrolyzing β -glycosidic linkages.
- **Buffer Preparation:** **Picein** is dissolved in a suitable buffer solution at the optimal pH for the chosen β -glucosidase.
- **Enzymatic Reaction:** The β -glucosidase is added to the **Picein** solution, and the mixture is incubated at the optimal temperature for the enzyme's activity.
- **Reaction Monitoring:** The hydrolysis can be monitored over time using HPLC to quantify the formation of piceol.
- **Termination and Product Isolation:** The reaction is terminated, often by heat inactivation of the enzyme or by the addition of a solvent that denatures the enzyme. The products are then isolated and purified.

Biosynthesis of Picein

The biosynthesis of **Picein** in plants originates from the phenylpropanoid pathway, a major route for the production of a wide array of phenolic compounds.



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References

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- 2. Picein | C₁₄H₁₈O₇ | CID 92123 - PubChem [pubchem.ncbi.nlm.nih.gov]
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